![molecular formula C15H24N4O2 B2643932 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide CAS No. 1706233-09-1](/img/structure/B2643932.png)
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide
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Overview
Description
The compound “3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. Attached to this ring is an isopropyl group and a carboxamide group. The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the isopropyl group, and the creation of the 1,2,4-oxadiazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the isopropyl group is a branched alkyl group, the carboxamide group consists of a carbonyl group (C=O) and an amine (NH2), and the 1,2,4-oxadiazole is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, and the 1,2,4-oxadiazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Metabolism : A study by Linton et al. (2011) focused on the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a crucial aspect in the development of effective drugs. This research is significant for understanding the metabolic stability of drugs containing similar structural elements to the mentioned compound (Linton et al., 2011).
Crystallography and Polymorphism : The study of polymorphic forms of related compounds, like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, as reported by Shishkina et al. (2020), provides insights into the molecular conformations and crystal structures. This information is vital for understanding the physical and chemical properties of such compounds (Shishkina et al., 2020).
Bioisosterism in Pesticide Development : Liu et al. (2017) conducted research on anthranilic diamide analogues containing 1,2,4-oxadiazole rings for potential use in pesticides. The study highlights the importance of structural modifications in enhancing insecticidal activities, demonstrating the applicability of such compounds in agricultural sciences (Liu et al., 2017).
Antimicrobial and Anti-tubercular Activities : A study by Shruthi et al. (2016) describes the synthesis of hybrid molecules involving benzimidazole–oxadiazole, showcasing significant antimicrobial and anti-tubercular activities. This research opens pathways for developing new therapeutic agents against infectious diseases (Shruthi et al., 2016).
Organic Light Emitting Diodes (OLEDs) : Research by Jin et al. (2014) on iridium emitters with 1,3,4-oxadiazole derivatives indicates potential applications in the development of efficient OLEDs with low efficiency roll-off, highlighting the compound's utility in materials science (Jin et al., 2014).
Future Directions
The future research directions for this compound could include exploring its potential biological activity, given the presence of the piperidine and 1,2,4-oxadiazol motifs. Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .
properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)16-15(20)19-7-3-4-11(9-19)8-13-17-14(18-21-13)12-5-6-12/h10-12H,3-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHUVPIWBJPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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